3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butoxymethyl group and a 2,2-difluoroethyl group attached to the pyrazole ring. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction. This involves the reaction of the pyrazole ring with sec-butyl bromide in the presence of a strong base, such as sodium hydride or potassium carbonate.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with 2,2-difluoroethyl bromide in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in industrial processes are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Mono-fluoroethyl derivatives, ethyl derivatives.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Scientific Research Applications
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance its binding affinity and selectivity for certain targets, while the sec-butoxymethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a mono-fluoroethyl group instead of a difluoroethyl group.
3-(sec-butoxymethyl)-1-(ethyl)-1H-pyrazole: Similar structure but with an ethyl group instead of a difluoroethyl group.
3-(methoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a sec-butoxymethyl group.
Uniqueness
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of the sec-butoxymethyl and 2,2-difluoroethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-14(13-9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCVSBHVPUMDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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